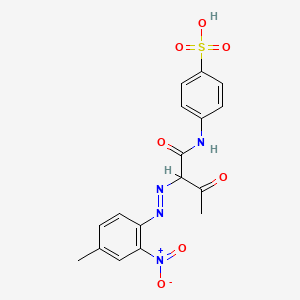
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid is a complex organic compound with the molecular formula C17H16N4O7S and a molecular weight of 420.397 g/mol . This compound is characterized by its diazenyl group, which is a functional group containing a nitrogen-nitrogen double bond, and its sulfonic acid group, which is a highly polar and water-soluble functional group .
Preparation Methods
The synthesis of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves several steps. One common synthetic route includes the diazotization of 4-methyl-2-nitroaniline followed by coupling with 3-oxobutanoyl chloride. The resulting intermediate is then reacted with 4-aminobenzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s diazenyl group makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar compounds to 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid include:
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonamide: This compound has a sulfonamide group instead of a sulfonic acid group, affecting its solubility and reactivity.
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonyl chloride: The sulfonyl chloride group makes this compound more reactive towards nucleophiles compared to the sulfonic acid derivative
The uniqueness of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various applications.
Properties
CAS No. |
57207-07-5 |
|---|---|
Molecular Formula |
C17H16N4O7S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-[[2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O7S/c1-10-3-8-14(15(9-10)21(24)25)19-20-16(11(2)22)17(23)18-12-4-6-13(7-5-12)29(26,27)28/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28) |
InChI Key |
GXGINBOQJUFKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


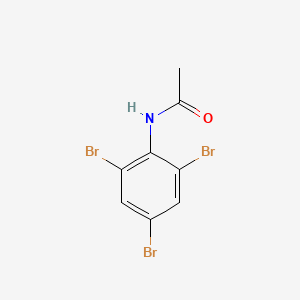
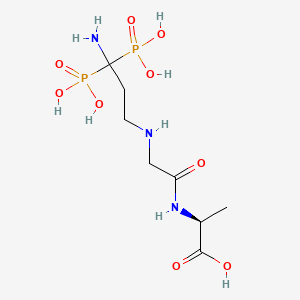
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

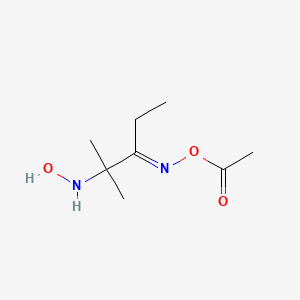

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
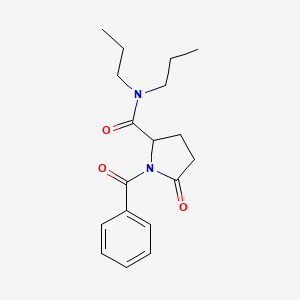
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

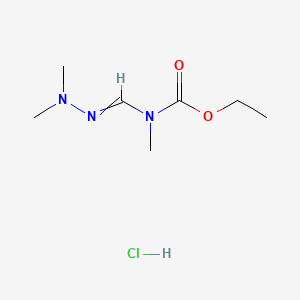
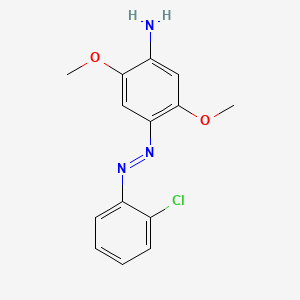
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
